molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4

3,4-Diethoxybenzonitrile

Cat. No.: B1590595
CAS No.: 60758-87-4
M. Wt: 191.23 g/mol
InChI Key: AQPTYFCFZUQSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where two ethoxy groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ethoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Dihydroxybenzonitrile: Hydroxy groups instead of ethoxy groups.

    4-Ethoxybenzonitrile: Only one ethoxy group at the 4th position.

Uniqueness: 3,4-Diethoxybenzonitrile is unique due to the presence of two ethoxy groups, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy groups provide desired chemical characteristics .

Properties

IUPAC Name

3,4-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPTYFCFZUQSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513595
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-87-4
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4-Diethoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Diethoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Diethoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-Diethoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Diethoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Diethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.